molecular formula C7H11BN2O3 B568005 (3-Amino-5-ethoxypyridin-4-yl)boronic acid CAS No. 1310405-08-3

(3-Amino-5-ethoxypyridin-4-yl)boronic acid

Cat. No. B568005
CAS RN: 1310405-08-3
M. Wt: 181.986
InChI Key: KGUJMQCOCWYHRB-UHFFFAOYSA-N
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Description

“(3-Amino-5-ethoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C7H11BN2O3 and a molecular weight of 181.986 . It is intended for research use only.


Synthesis Analysis

The synthesis of boronic acids like “(3-Amino-5-ethoxypyridin-4-yl)boronic acid” often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols . The preparation of α-aminoboronic acids, which are closely related to our compound of interest, has been described in various studies, involving both highly stereoselective syntheses and asymmetric procedures .


Molecular Structure Analysis

The molecular structure of “(3-Amino-5-ethoxypyridin-4-yl)boronic acid” consists of a pyridine ring with an ethoxy group at the 5-position, an amino group at the 3-position, and a boronic acid group at the 4-position .


Chemical Reactions Analysis

Boronic acids, including “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, are known to participate in various chemical reactions. One of the most significant is the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Protodeboronation of alkyl boronic esters is another important reaction involving boronic acids .

Scientific Research Applications

Self-Healing Polymers and Hydrogels

Boronic ester-based dynamic covalent bonds formed between boronic acids and diols can impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics . This means that materials made with “(3-Amino-5-ethoxypyridin-4-yl)boronic acid” could potentially repair themselves when damaged, extending their lifespan and reducing waste.

Biomedical Applications

The multi-responsiveness to stimuli, self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields . These include drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

Synthesis of Peptide-Boronic Acids

“(3-Amino-5-ethoxypyridin-4-yl)boronic acid” could be used in the synthesis of peptide-boronic acids (PBAs) . PBAs have significant potential in various scientific disciplines, such as medicinal chemistry, structural biology, and materials science .

Sensing Applications

Boronic acids, including “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications, both in homogeneous assays and heterogeneous detection .

Protease Inhibitors

Peptide-boronic acids (PBAs), which can be synthesized using “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, are used as protease inhibitors . This has potential applications in the treatment of diseases such as cancer and infectious diseases .

Covalent Ligands in Structural Biology

PBAs, including those synthesized using “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, can be used as covalent ligands in structural biology . This can help researchers understand the structure and function of biological molecules .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions is complex and depends on the specific reaction. In the Suzuki–Miyaura cross-coupling reaction, for example, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst . In amidation reactions, boronic acids may interact with amines and carboxylic acids, leading to the formation of amide bonds .

Future Directions

Boronic acids, including “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, continue to be a subject of extensive research due to their diverse applications in chemical synthesis and sensing . Future research will likely focus on developing new synthetic methods, improving the efficiency and selectivity of reactions involving boronic acids, and exploring new applications in areas such as drug development and materials science .

properties

IUPAC Name

(3-amino-5-ethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUJMQCOCWYHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1N)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694509
Record name (3-Amino-5-ethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-ethoxypyridin-4-yl)boronic acid

CAS RN

1310405-08-3
Record name Boronic acid, B-(3-amino-5-ethoxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-5-ethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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